![molecular formula C16H18N2O2 B7528819 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea, also known as MMPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMPU belongs to the class of urea derivatives and has been studied for its ability to modulate the activity of certain ion channels in the brain. In
作用机制
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea modulates the activity of ion channels by binding to specific sites on the channel protein. For example, 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea binds to the vanilloid binding site on the TRPV1 channel, which inhibits its activity. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea also binds to the glycine binding site on the NMDA receptor, which reduces its activity. These actions result in the modulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have analgesic and anti-inflammatory effects in animal models. It has also been found to improve learning and memory processes in rodents. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been shown to have minimal toxicity and is well-tolerated in animals.
实验室实验的优点和局限性
One advantage of using 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in lab experiments is its specificity for certain ion channels and receptors, which allows for targeted modulation of neuronal activity. However, one limitation is the lack of clinical data on its safety and efficacy in humans, which limits its potential for therapeutic use.
未来方向
Future research on 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea could focus on its potential therapeutic applications in neurological and psychiatric disorders, such as chronic pain, inflammation, and cognitive impairment. Additionally, further studies could investigate the safety and efficacy of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea in humans, which could pave the way for its clinical use.
合成方法
The synthesis of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea involves the reaction of 3-methoxyaniline and 2-methylbenzyl isocyanate in the presence of a base, such as potassium carbonate. The reaction results in the formation of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea as a white solid, which can be purified by recrystallization. The yield of 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学研究应用
1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and inflammation. 1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea has also been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes.
属性
IUPAC Name |
1-(3-methoxyphenyl)-3-[(2-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-3-4-7-13(12)11-17-16(19)18-14-8-5-9-15(10-14)20-2/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJOVZHMTYBGIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

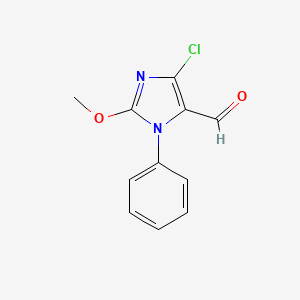
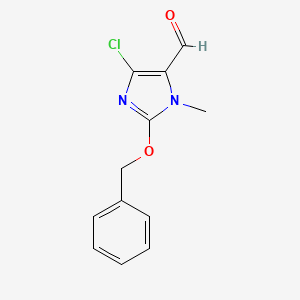

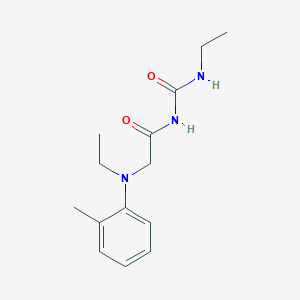
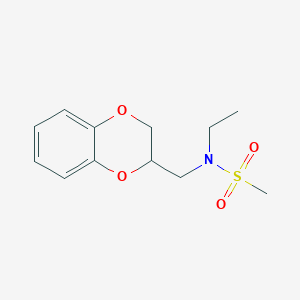
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
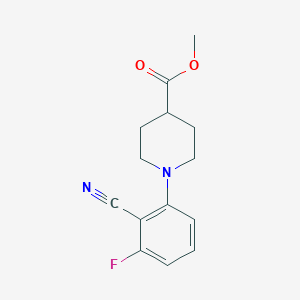

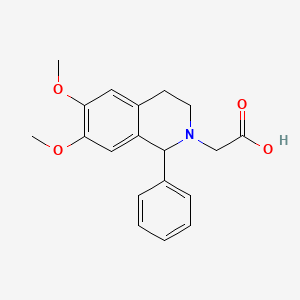
![1-(1,1-Dioxothiolan-3-yl)-3-[(3-methoxyphenyl)methyl]urea](/img/structure/B7528838.png)
